麦角新碱

描述

科学研究应用

麦角新碱有广泛的科学研究应用:

生物学: 研究其对神经递质系统的影响和潜在的治疗应用.

5. 作用机理

麦角新碱通过与中枢神经系统的神经递质受体相互作用来发挥其作用 . 它主要靶向血清素和多巴胺受体,调节它们的活性并影响各种生理过程 . 该化合物的作用机制包括与这些受体结合并改变其信号通路,这会导致情绪、知觉和血管张力的变化 .

作用机制

Target of Action

Ergocristine, an ergopeptine and one of the ergot alkaloids , primarily targets alpha 2-adrenoceptors and alpha 1-adrenoceptors . It acts as an agonist for alpha 2-adrenoceptors and an antagonist for alpha 1-adrenoceptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, in the central and peripheral nervous system .

Mode of Action

Ergocristine interacts with its targets by binding to the alpha 2-adrenoceptors and alpha 1-adrenoceptors . This binding leads to the regulation of glutamate uptake and dopamine release . The interaction with these receptors results in changes in neurotransmitter release, which can affect various physiological processes, including blood pressure regulation, pain modulation, and cognitive functions .

Biochemical Pathways

The biosynthetic pathways to ergocristine start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP) . DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus . The downstream effects of this pathway involve the production of various ergot alkaloids, including ergocristine .

Pharmacokinetics

Like other ergot alkaloids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ergocristine. For instance, storage conditions such as temperature and time can affect the concentration of ergocristine in contaminated samples . Ergocristine and ergocristinine may influence the change in total R and total S-epimer concentrations when exposed to the various time and temperatures . Therefore, proper storage conditions are essential to maintain the efficacy and stability of ergocristine .

生化分析

Biochemical Properties

Ergocristine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adrenergic receptors, where ergocristine acts as an agonist or antagonist depending on the receptor subtype. This interaction influences the release of neurotransmitters and modulates vascular tone . Additionally, ergocristine binds to dopamine receptors, affecting dopamine-mediated pathways and influencing neurological functions .

Cellular Effects

Ergocristine has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ergocristine can induce vasoconstriction by acting on smooth muscle cells in blood vessels, leading to reduced blood flow . It also affects gene expression by interacting with nuclear receptors, thereby altering the transcription of specific genes involved in cellular metabolism and growth .

Molecular Mechanism

The molecular mechanism of ergocristine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ergocristine binds to adrenergic and dopamine receptors, leading to the activation or inhibition of these receptors . This binding alters the downstream signaling pathways, resulting in changes in cellular responses. Additionally, ergocristine can inhibit certain enzymes involved in neurotransmitter synthesis, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ergocristine change over time. Studies have shown that ergocristine induces a sustained vascular contractile response, which can last for several hours after exposure . The stability and degradation of ergocristine are also important factors, as the compound can undergo epimerization and degradation under certain conditions . Long-term exposure to ergocristine can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of ergocristine vary with different dosages in animal models. At low doses, ergocristine can induce mild vasoconstriction and modulate neurotransmitter release . At higher doses, ergocristine can cause severe vasoconstriction, leading to tissue necrosis and gangrene . Additionally, high doses of ergocristine can result in toxic effects, such as reduced reproductive performance and impaired milk production in livestock .

Metabolic Pathways

Ergocristine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The metabolic pathways of ergocristine include hydroxylation, demethylation, and conjugation reactions, which lead to the formation of various metabolites . These metabolic processes can affect the bioavailability and toxicity of ergocristine in the body .

Transport and Distribution

Ergocristine is transported and distributed within cells and tissues through various mechanisms. It can bind to plasma proteins, facilitating its transport in the bloodstream . Additionally, ergocristine can interact with specific transporters and binding proteins, influencing its localization and accumulation in different tissues . The distribution of ergocristine is also affected by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of ergocristine is crucial for its activity and function. Ergocristine can be found in various cellular compartments, including the cytoplasm, nucleus, and cell membrane . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . The subcellular distribution of ergocristine can affect its interactions with biomolecules and its overall pharmacological effects .

准备方法

合成路线和反应条件: 麦角新碱可以通过从麦角菌紫麦角菌的菌核中提取麦角生物碱来合成 . 提取过程通常涉及使用诸如水性丙酮之类的溶剂 . 收获菌核并研磨,然后在受控条件下(例如,在 20°C 下搅拌 1 小时)用溶剂进行多次提取 .

工业生产方法: 麦角新碱的工业生产涉及在黑麦或其他合适的基质上大规模培养麦角菌紫麦角菌 . 然后收获菌核并进行加工以提取生物碱。 采用高效液相色谱 (HPLC) 等先进技术从其他麦角生物碱中纯化和分离麦角新碱 .

化学反应分析

反应类型: 麦角新碱会经历各种化学反应,包括氧化、还原和取代 . 这些反应对于改变该化合物的结构和增强其药理特性至关重要。

常用试剂和条件:

形成的主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生麦角新碱的还原形式 .

相似化合物的比较

麦角新碱类似于其他麦角生物碱,如麦角胺、麦角隐碱和麦角碱 . 它具有独特的结构特征,使其与这些化合物区分开来 . 例如,麦角新碱具有独特的肽部分,这有助于其特定的药理学特征 .

类似化合物:

- 麦角胺

- 麦角隐碱

- 麦角碱

- 麦角克碱

- 香麦角碱

属性

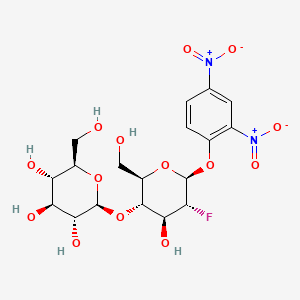

IUPAC Name |

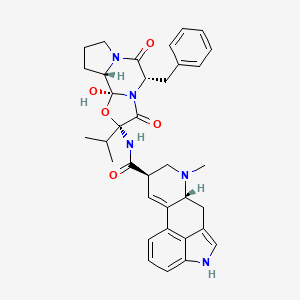

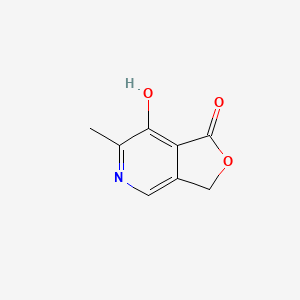

N-(7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFIYUQVAZFDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-08-0 | |

| Record name | Ergocristine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ergocristine interact with α-adrenergic receptors?

A1: Ergocristine demonstrates a complex interaction with α-adrenergic receptors. It acts as an agonist at α2-adrenergic receptors, leading to vasoconstriction. Conversely, it acts as an antagonist at α1-adrenergic receptors. [] This dual activity contributes to its diverse effects on vascular tone. []

Q2: Can the vascular contractile effects of ergocristine be blocked?

A2: Yes, the noncompetitive α-adrenergic antagonist phenoxybenzamine has been shown to attenuate the sustained arterial contraction induced by both the R- and S-epimers of ergocristine in ex vivo studies. []

Q3: How does ergocristine affect prolactin secretion?

A3: Ergocristine effectively blocks prolactin secretion. In male rats with pituitary grafts, a single injection of ergocristine rapidly decreased the elevated prolactin levels, mimicking the endogenous prolactin decay curve. This indicates a direct and rapid inhibitory effect on prolactin release. []

Q4: Are there ultrastructural changes in mammotrophs associated with ergocristine's effect on prolactin?

A4: Yes, administration of ergocristine induces rapid ultrastructural changes in mammotrophs, including increased secretory granules, peripheral relocation of rough endoplasmic reticulum, and increased “intracellular bodies” associated with secretory granules. These changes are thought to be linked to the inhibition of prolactin secretion. []

Q5: Does ergocristine affect other neurotransmitter systems in the brain?

A5: Yes, in vitro studies show that ergocristine and some other ergot alkaloids inhibit dopamine-stimulated adenylate cyclase activity in rat striatal and nucleus accumbens homogenates. These brain regions are rich in dopaminergic neurons, suggesting that ergocristine may influence dopaminergic neurotransmission. []

Q6: What is the molecular formula and weight of ergocristine?

A6: The molecular formula of ergocristine is C35H39N5O5, and its molecular weight is 609.70 g/mol.

Q7: Is there spectroscopic data available for ergocristine?

A7: Yes, spectroscopic techniques like UV-Vis spectrophotometry and mass spectrometry are commonly employed to characterize and quantify ergocristine. [, , , , ] These techniques provide valuable information about its structure and purity. []

Q8: What is the stability of ergocristine in different solvents?

A8: Ergocristine's stability varies depending on the solvent, temperature, and storage duration. Generally, it is less stable and prone to epimerization compared to the simpler ergot alkaloid, ergometrine. [] This highlights the importance of careful solvent selection and storage conditions when working with ergocristine.

Q9: Is ergocristine stable in biological matrices?

A9: The stability of ergocristine in biological matrices, like cereal extracts, can vary depending on the specific matrix, storage temperature, and duration. Generally, extracts are recommended to be analyzed promptly or stored at low temperatures to minimize degradation and epimerization. [] This is crucial for accurate quantification of ergocristine levels in biological samples.

Q10: Does ergocristine possess any known catalytic properties?

A10: Based on the provided research articles, there is no mention of ergocristine exhibiting catalytic properties. Its applications primarily stem from its pharmacological activities.

Q11: Have there been any computational studies on ergocristine?

A11: While the provided research doesn't explicitly mention computational studies on ergocristine itself, there's mention of using ion mobility-mass spectrometry to determine collision cross section (CCS) values for ergot alkaloid epimers, including ergocristine. These values were compared to those predicted by machine-learning models, contributing to their identification. []

Q12: How do structural modifications of the ergot alkaloid molecule affect its activity?

A12: Structural modifications, particularly in the peptide portion of the ergot alkaloid molecule, can significantly affect its pharmacological activity, potency, and receptor binding affinities. For example, the presence of D-proline in the related alkaloid ergocristam influences its conformation, making it resistant to further enzymatic hydroxylation. []

Q13: Are there regulations regarding the acceptable levels of ergocristine in food and feed?

A13: Yes, regulatory bodies like the European Food Safety Authority (EFSA) have established guidance and maximum levels for ergot alkaloids, including ergocristine, in food and feed to mitigate risks to human and animal health. [] These regulations highlight the importance of monitoring and controlling ergocristine contamination in agricultural products.

Q14: Are there known mechanisms of resistance to ergocristine?

A14: The provided research primarily focuses on ergocristine's effects and does not delve into mechanisms of resistance.

Q15: What are the known toxicological effects of ergocristine?

A15: Ergocristine, like other ergot alkaloids, is known for its vasoconstrictive properties and can cause ergotism, a serious condition characterized by gangrene, convulsions, and hallucinations. [, , ] The severity of effects depends on the dose and duration of exposure.

Q16: Are there differences in the toxicity of ergocristine between species?

A16: Yes, different species can exhibit varying sensitivities to ergot alkaloids. For instance, a study comparing piglets and chickens found that piglets were more susceptible to the adverse effects of ergot-contaminated feed than chickens. [] This highlights the importance of considering species-specific sensitivities when assessing the toxicological risks of ergocristine.

Q17: What analytical methods are commonly used for the detection and quantification of ergocristine?

A17: Several analytical techniques are employed for the detection and quantification of ergocristine, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection or mass spectrometry, is a widely used technique for separating and quantifying ergocristine in various matrices. [, , , , ]

- Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective method for separating and identifying ergocristine. [, , ]

- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA methods have been developed for the detection of ergot alkaloids, including ergocristine, in various matrices. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(4-Iodophenyl)methyl]-4-piperidinyl]-N-methyl-3-(1-methylethoxy)-2-pyridinamine](/img/structure/B1195397.png)

![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)

![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)